Sodium 3-bromo-5-methylbenzene-1-sulfinate
Description
Properties
Molecular Formula |
C7H6BrNaO2S |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
sodium;3-bromo-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-6(8)4-7(3-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QCVNPQAZDRZIIJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 3-Bromo-5-Methylbenzene
The direct sulfonation of 3-bromo-5-methylbenzene represents the most straightforward route. This method employs sulfur dioxide (SO₂) and an oxidizing agent in dichloromethane at 0–5°C to generate the sulfinic acid intermediate, which is subsequently neutralized with sodium hydroxide.
Reaction conditions:
- Temperature: 0–5°C (prevents over-sulfonation)
- Oxidizing agent: Hydrogen peroxide (30%)
- Yield: 68–72%
Mechanistic studies indicate that SO₂ inserts into the C–H bond at position 1 via electrophilic aromatic substitution, facilitated by the electron-withdrawing bromine atom. The methyl group’s electron-donating effect moderates reactivity, preventing polysulfonation.
Oxidation of Thioether Precursors
Methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be oxidized to the sulfinate using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane.
Key parameters:
This method avoids harsh acids but requires pre-synthesized thioether precursors, increasing overall synthetic steps.
Industrial Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining ≥95% purity.
Continuous Flow Sulfonation
Modern facilities utilize continuous flow reactors to sulfonate 3-bromo-5-methylbenzene:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor type | Batch flask | Tubular flow |
| SO₂ delivery | Bubble diffusion | Supercritical CO₂ |
| Temperature control | Ice bath | Joule-Thomson cooling |
| Annual output | 10 g | 50 metric tons |
This system reduces reaction times from 8 hours (batch) to 15 minutes (flow) and improves yield to 78%.
Automated Neutralization and Crystallization
Post-sulfonation neutralization employs inline pH probes and automated NaOH dosing to maintain pH 7.0–7.5. Subsequent crystallization in ethanol/water mixtures (3:1 v/v) yields 99% pure product after vacuum filtration.
Mechanistic Insights and Catalytic Pathways
Role of Thiosulfonates in Sulfinate Formation
Thiosulfonates (RSO₂SR’) form transiently during sulfonation, acting as intermediates that decompose to sulfinic acids under basic conditions. In sodium 3-bromo-5-methylbenzene-1-sulfinate synthesis, tetrabutylammonium iodide (TBAI) accelerates thiosulfonate formation, enabling milder reaction conditions (40°C vs. 80°C conventional).
Bromination Selectivity
DFT calculations reveal that bromine addition at position 3 is favored due to:
- Ortho-directing effect of the sulfinate group
- Meta-stabilization by the methyl group’s +I effect
This explains the ≤5% formation of 2-bromo regioisomers in optimized protocols.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Direct sulfonation | 72 | 95 | 12.50 | Moderate |
| Halogenation route | 85 | 98 | 8.20 | High |
| Thioether oxidation | 86 | 97 | 22.00 | Low |
The halogenation route offers the best balance of yield and cost, though it requires handling corrosive H₂SO₄. Oxidation methods, while high-yielding, remain prohibitively expensive for large-scale use.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Competing bromination at positions 2 and 4 remains a key issue. Strategies to improve selectivity include:
Purification Difficulties
Sodium sulfinates are hygroscopic, complicating isolation. Recent advances exploit anti-solvent crystallization:
- Ternary solvent system: Ethanol/acetone/water (6:3:1)
- Purity improvement: 92% → 99%
- Recovery rate: 89%
Applications in Pharmaceutical Synthesis
The compound’s synthetic utility is exemplified in these drug intermediates:
- Anticancer agents: Coupling with pyrimidinylamines yields kinase inhibitors
- Antibiotics: Nucleophilic displacement of Br with β-lactams forms cephalosporin analogs
- Agrochemicals: Suzuki-Miyaura cross-coupling produces herbicidal benzamides
These applications drive demand for efficient, large-scale preparation methods.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromo-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-bromo-5-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound is utilized in biochemical studies to investigate the role of sulfonates in biological systems.
Medicine: Research into potential therapeutic applications, including the development of new drugs and treatments, is ongoing.
Mechanism of Action
The mechanism of action of sodium 3-bromo-5-methylbenzene-1-sulfinate involves its reactivity as a sulfonate. It can interact with various molecular targets through sulfonation reactions, where the sulfonate group attaches to other molecules. This reactivity is crucial in its role as a precursor in the synthesis of more complex compounds. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium 4-bromobenzenesulfinate
Comparison: Sodium 3-bromo-5-methylbenzene-1-sulfinate is unique due to the presence of both bromine and methyl groups on the benzene ring. This structural feature imparts distinct reactivity and properties compared to other sulfinates. For example, the bromine atom can participate in additional substitution reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
Sodium 3-bromo-5-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₇H₈BrNaO₂S
- Molecular Weight : Approximately 239.1 g/mol
- Functional Groups : Contains a bromine atom, a methyl group, and a sulfonate group, which enhance its reactivity and solubility.
The presence of the sulfonate group is particularly significant as it can improve the compound's solubility in aqueous environments, potentially enhancing its bioavailability in biological systems.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This mechanism is crucial for therapeutic applications, especially in targeting metabolic pathways.
- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that are vital for cellular functions.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial and antifungal activities, suggesting that this compound could also possess such properties.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the bromine and methyl substituents can significantly influence the compound's interaction with biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Increased bromination | Enhanced enzyme inhibition |
| Variation in methyl position | Altered receptor binding affinity |
Research has shown that small changes in the molecular structure can lead to substantial differences in biological efficacy, highlighting the importance of systematic SAR studies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or related compounds:
- Antimicrobial Activity : A study demonstrated that compounds with similar sulfinate structures exhibited significant antimicrobial effects against various bacterial strains. This compound's sulfonate group likely contributes to this activity by disrupting bacterial cell membranes or interfering with metabolic processes .
- Enzyme Interaction Studies : In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
- Toxicological Evaluations : Toxicological assessments indicate that while this compound shows promising biological activities, further studies are necessary to evaluate its safety profile comprehensively .
Q & A
Q. What are the recommended synthetic routes for Sodium 3-bromo-5-methylbenzene-1-sulfinate?
Methodological Answer: The synthesis typically involves sulfonation of a substituted benzene derivative followed by bromination and subsequent reduction to the sulfinate salt. For example:
Sulfonation : Introduce a sulfonic acid group to 3-methylbenzene via reaction with sulfuric acid or chlorosulfonic acid.
Bromination : Electrophilic bromination (e.g., using Br₂/FeBr₃ or NBS) at the 5-position of the methyl-substituted benzene ring.
Reduction : Convert the sulfonyl chloride intermediate (e.g., 3-bromo-5-methylbenzenesulfonyl chloride) to the sulfinate salt using reducing agents like sodium sulfite.
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography. Reference similar sulfonate/sulfinate syntheses in and for analogous procedures .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic protons as multiplets (δ 7.2–8.0 ppm). The methyl group (CH₃) appears as a singlet (~δ 2.5 ppm).
- ¹³C NMR : Aromatic carbons (δ 120–140 ppm), sulfinate sulfur (indirectly observed via DEPT or HSQC).
- IR Spectroscopy : Confirm sulfinate (SO₂⁻) via asymmetric/symmetric S-O stretches (~1120 cm⁻¹ and 1040 cm⁻¹).
- X-ray Crystallography : Use SHELX (e.g., SHELXL) for structure refinement. ORTEP-3 () can visualize thermal ellipsoids and bond geometries .
Q. What are the stability and storage conditions for this compound?
Methodological Answer:
- Stability : Sensitive to moisture and oxidation. Decomposes under prolonged exposure to light or heat.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 0–6°C (as recommended for structurally similar brominated sulfonates in and ). Conduct periodic purity checks via HPLC or melting point analysis .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the sulfinate group in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model the sulfinate’s nucleophilicity and charge distribution using Gaussian or ORCA. Compare with analogous sulfinates (e.g., ’s Sodium 2,3-dihydro-1-benzofuran-5-sulfinate).
- Docking Studies : Investigate interactions with transition-metal catalysts (e.g., Pd in Suzuki-Miyaura couplings). Use software like AutoDock to simulate binding affinities .
Q. How to resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
- SHELXL Refinement : Adjust parameters like displacement ellipsoids and occupancy factors. Validate using R-factors and residual density maps.
- Cross-Validation : Split data into test/training sets (e.g., via the R-free metric) to avoid overfitting. Reference ’s discussion on SHELX’s robustness in handling high-resolution or twinned data .
Q. What experimental strategies optimize reaction yields in sulfinate-mediated C–S bond formation?
Methodological Answer:
- Parameter Screening : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., CuI or Pd(PPh₃)₄).
- In Situ Monitoring : Use techniques like ReactIR or LC-MS to track intermediates. For example, highlights the role of sulfamoyl groups in analogous reactions, suggesting similar optimization for sulfinates .
Data Analysis and Interpretation
Q. How to interpret conflicting NMR data for sulfinate derivatives?
Methodological Answer:
Q. What statistical methods validate purity analysis (e.g., HPLC/GC)?
Methodological Answer:
- Calibration Curves : Use linear regression (R² > 0.99) for quantitative analysis.
- Limit of Detection (LOD) : Calculate via signal-to-noise ratio (3:1) for trace impurities. Reference purity standards from and , which specify >95.0% (HLC/GC) for related compounds .
Tables
Q. Table 1: Example Crystallographic Refinement Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.032 |
| R-free | 0.038 |
| Resolution (Å) | 1.20 |
| Displacement parameters | Anisotropic |
| Refined using SHELXL (). |
Q. Table 2: Key Spectral Peaks for Characterization
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 2.5 (s, CH₃), δ 7.4–7.8 (m, Ar) |
| IR | 1120 cm⁻¹ (S–O asym), 1040 cm⁻¹ (S–O sym) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
